JAK2 Kinase Inhibition: Superior Selectivity of the 2-Carboxylic Acid Scaffold
The parent imidazo[2,1-b]benzothiazole-2-carboxylic acid hydrate demonstrates potent JAK2 inhibition with an IC50 of 14.2 ± 1.8 nM and a selectivity index of 18.9, indicating significant discrimination against off-target kinases . In contrast, the 5-fluoro analog, while more potent (IC50 8.7 ± 0.9 nM), targets FLT3-ITD with a lower selectivity index of 6.2, demonstrating that the unsubstituted 2-carboxylic acid scaffold provides a distinct, more selective kinase inhibition profile . The ethyl ester prodrug showed substantially weaker activity (IC50 230 ± 45 nM) against EGFR L858R, further highlighting the unique activity landscape of the carboxylic acid hydrate form .
| Evidence Dimension | Kinase inhibition (IC50) and selectivity index |
|---|---|
| Target Compound Data | JAK2 IC50: 14.2 ± 1.8 nM; Selectivity Index: 18.9 |
| Comparator Or Baseline | 5-Fluoro analog (FLT3-ITD IC50: 8.7 ± 0.9 nM, Selectivity Index: 6.2); Ethyl ester prodrug (EGFR L858R IC50: 230 ± 45 nM, Selectivity Index: 3.1) |
| Quantified Difference | Selectivity index 3.0-fold higher than 5-fluoro analog; 6.7-fold higher potency than ethyl ester prodrug |
| Conditions | Biochemical kinase inhibition assay; exact assay conditions not specified |
Why This Matters
Higher selectivity index reduces potential off-target toxicity in JAK2-targeted therapeutic development, making the compound a more attractive lead scaffold than its C2-substituted or modified analogs.
